molecular formula C11H9FN2O2 B1468362 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 937393-28-7

1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1468362
CAS RN: 937393-28-7
M. Wt: 220.2 g/mol
InChI Key: YAOWVWIUOKVULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases or scientific literature .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity, the products it forms, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, optical properties, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Heterocyclic Compound Synthesis

1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid and its derivatives serve as valuable scaffolds in the synthesis of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones have shown potential in generating a variety of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, under mild reaction conditions. This versatility highlights their significance in organic synthesis and potential applications in developing new materials and molecules with unique properties (Gomaa & Ali, 2020).

Biological Applications

The pyrazole carboxylic acid scaffold, including its derivatives, has been identified to possess a wide range of biological activities. These compounds are important for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. Such diversity in biological activities makes these compounds significant for medicinal chemistry and pharmaceutical research, providing a foundation for developing new therapeutic agents with enhanced efficacy (Cetin, 2020).

Optoelectronic Materials

Research has also explored the application of pyrazole derivatives in the field of optoelectronic materials. The incorporation of pyrazole and its derivatives into π-extended conjugated systems is of great interest for creating novel materials suitable for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. Such compounds offer promising pathways for the development of advanced materials with desirable electronic and luminescent properties (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(4-fluorophenyl)-4-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-14(13-10(7)11(15)16)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOWVWIUOKVULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

937393-28-7
Record name 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.